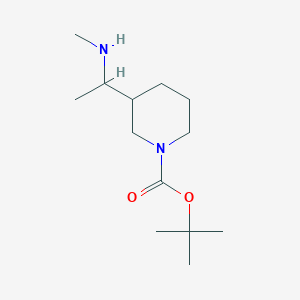

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a methylaminoethyl substituent at the 3-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

tert-butyl 3-[1-(methylamino)ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O2/c1-10(14-5)11-7-6-8-15(9-11)12(16)17-13(2,3)4/h10-11,14H,6-9H2,1-5H3 |

InChI Key |

PRWFSZXEPFDTEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate generally follows a pathway involving:

- Starting materials: Piperidine derivatives or substituted piperidines.

- Protection: Introduction of the tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen.

- Amination: Installation of the 1-(methylamino)ethyl substituent at the 3-position of the piperidine ring.

This approach ensures stability of the amine functionality during subsequent synthetic transformations and facilitates selective reactions at the desired positions.

Stepwise Preparation Method

Preparation of Boc-Protected 3-Aminopiperidine Intermediate

- The key intermediate, tert-butyl 3-aminopiperidine-1-carboxylate, is prepared by reacting a Boc-protected piperidine derivative with a base to remove protecting groups or modify amine substituents.

- Reaction conditions typically involve temperatures from 0 to 160 °C, preferably 50 to 120 °C, with reaction times ranging from 15 minutes to 12 hours (preferably 30 minutes to 5 hours) depending on reagent amounts and temperature.

- The reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- After reaction completion, the mixture is subjected to filtration and standard post-treatment such as extraction, washing, distillation, and crystallization to isolate the intermediate.

Introduction of the 1-(Methylamino)ethyl Group

- The 1-(methylamino)ethyl substituent is introduced typically via reductive amination or nucleophilic substitution on the 3-position of the Boc-protected piperidine.

- Methylamine or methylamino derivatives react with a suitable 3-substituted piperidine precursor under controlled conditions.

- Solvents such as methanol or tetrahydrofuran (THF) are commonly used; catalysts like sodium cyanoborohydride (NaBH3CN) facilitate reductive amination.

- Reaction temperatures are maintained at low to moderate levels (0 to 40 °C) to maximize yield and minimize side reactions.

- After completion, purification is achieved through standard chromatographic techniques.

Representative Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of piperidine | Di-tert-butyl dicarbonate, base | 20–25 | 1–4 hours | 80–95 | Standard Boc protection step |

| Deprotection/amination | Base addition, methylamine, reductive amination | 0–40 | 0.5–5 hours | 75–85 | Monitored by HPLC/GC |

| Purification | Extraction, crystallization, chromatography | Ambient | Variable | — | Ensures >95% purity |

These conditions are adapted from similar piperidine derivatives and patent literature describing related Boc-protected aminopiperidines.

Analytical Monitoring and Purification

- Reaction monitoring: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques to track reaction progress and confirm completion.

- Structural confirmation: Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) and mass spectrometry (MS) confirm the structure and purity of the final compound.

- Purification: Silica gel chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents is employed to obtain high-purity products.

Related Synthetic Routes and Intermediates

- Methods for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate involve optical resolution and Boc protection steps that can be adapted to synthesize related Boc-protected piperidine derivatives, indicating potential for stereoselective synthesis of the target compound.

- The use of commercially available reagents and solvents allows for scalable industrial synthesis with high yield and purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Parameters | Outcome/Purpose |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base | 20–25 °C, 1–4 h | Protects piperidine nitrogen |

| Amination (Reductive amination) | Methylamine, NaBH3CN, methanol or THF | 0–40 °C, 0.5–5 h | Introduces 1-(methylamino)ethyl group |

| Deprotection/Modification | Base addition, controlled heating | 50–120 °C, 30 min–5 h | Removes protecting groups if needed |

| Purification | Extraction, crystallization, chromatography | Ambient | Isolates pure compound |

| Analytical monitoring | GC, HPLC, NMR, MS | Throughout synthesis | Confirms purity and identity |

Research Findings and Practical Considerations

- The Boc protecting group is stable under neutral and basic conditions but can be cleaved under acidic conditions; thus, reaction pH and temperature must be carefully controlled to avoid premature deprotection.

- Reductive amination with sodium cyanoborohydride is efficient for introducing the methylamino substituent, yielding >80% under optimized conditions.

- Purity above 95% is achievable with standard chromatographic purification, essential for subsequent medicinal chemistry applications.

- The compound serves as a valuable intermediate in drug synthesis, especially for neurological and metabolic targets, due to its stable Boc protection and functionalized piperidine core.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0)

- Key Difference : The amine group lacks methylation, resulting in a primary amine instead of a secondary methylamine.

- Implications : Reduced steric hindrance may enhance reactivity in nucleophilic substitution or coupling reactions. However, the absence of a methyl group could reduce lipophilicity and metabolic stability .

(S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate (CAS 912368-73-1)

- Key Difference: The methylamino group is directly attached to the piperidine ring without an ethyl spacer.

tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (CAS 896103-62-1)

- Key Difference: The methylaminoethyl substituent is at the 4-position instead of the 3-position.

- Implications : Positional isomerism may lead to distinct spatial orientations in receptor binding pockets, as seen in analogs with stereoselective activity .

Functional Group Modifications

tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate

- Key Difference: A fluorostyryl group replaces the methylaminoethyl substituent.

- Implications : The aromatic styryl group enables π-π stacking interactions with hydrophobic protein domains, as observed in kinase inhibitors. The fluorine atom enhances electronegativity, improving membrane permeability .

tert-Butyl 4-formylpiperidine-1-carboxylate (CAS 142374-19-4)

- Key Difference: A formyl group replaces the methylaminoethyl side chain.

- Implications : The aldehyde functionality allows for facile derivatization via reductive amination or condensation reactions, making it a versatile intermediate .

Stereochemical Variations

(R)-tert-Butyl 3-(isopropylamino)piperidine-1-carboxylate

- Key Difference: Stereochemistry at the 3-position and an isopropylamino group instead of methylaminoethyl.

- Implications : Enantiomeric specificity can drastically alter pharmacological profiles. For example, (R)-isomers of piperidine derivatives have shown higher affinity for σ1 receptors compared to (S)-isomers .

Comparative Data Table

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-(1-(methylamino)ethyl)piperidine-1-carboxylate, and what key reaction steps are involved?

The synthesis typically involves multi-step reactions starting with the formation of functionalized intermediates. For example:

- Step 1 : Formation of the methylaminoethyl side chain via reductive amination or alkylation of a precursor amine.

- Step 2 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under standard carbamate-forming conditions (e.g., di-tert-butyl dicarbonate in the presence of a base like triethylamine) .

- Step 3 : Purification via column chromatography or crystallization to achieve high purity (>95%) .

Key intermediates and conditions (e.g., solvent choice, catalysts) are critical to avoid side reactions, particularly during Boc protection .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Respiratory/eye protection : Use fume hoods, safety goggles, and face shields due to potential acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Glove selection : Nitrile or neoprene gloves are recommended to prevent dermal absorption .

- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to comply with environmental regulations .

- Emergency protocols : Ensure access to eye wash stations and emergency showers .

Q. How is this compound characterized using spectroscopic methods, and what spectral data are typically reported?

- NMR : H and C NMR spectra confirm the Boc-protected piperidine ring (e.g., δ ~1.4 ppm for tert-butyl protons) and methylaminoethyl side chain (δ ~2.5–3.0 ppm for N–CH– groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO) .

- IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups are critical for functional group confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

- Catalyst optimization : Use palladium or nickel catalysts for selective hydrogenation steps to reduce byproducts .

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance Boc protection efficiency compared to protic solvents .

- Temperature control : Maintain reaction temperatures between 0–20°C during sensitive steps (e.g., amine alkylation) to prevent decomposition .

- Scale-up adjustments : Optimize stirring rates and solvent volumes to ensure consistent mixing and heat transfer in large batches .

Q. What strategies are recommended to resolve contradictions in reported reactivity or toxicity data for this compound?

- Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., pH, temperature) to identify variables affecting reactivity or toxicity .

- In vitro assays : Use cell-based models (e.g., hepatic microsomes) to assess metabolic stability and potential toxicity pathways .

- Computational modeling : Apply density functional theory (DFT) to predict reactive sites or toxicophores, cross-referencing with experimental data .

- Batch analysis : Compare purity profiles (HPLC/LC-MS) across different synthesis batches to rule out impurity-driven discrepancies .

Q. How can computational chemistry aid in predicting the biological activity or reactivity of this compound?

- Docking studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger to prioritize in vitro testing .

- QSAR models : Develop quantitative structure-activity relationship models to correlate structural features (e.g., Boc group steric effects) with observed reactivity .

- MD simulations : Analyze conformational stability of the piperidine ring and methylaminoethyl side chain in aqueous vs. lipid environments to predict membrane permeability .

Methodological Considerations

- Data reproducibility : Document reaction parameters (e.g., solvent purity, humidity) meticulously to ensure reproducibility across labs .

- Contradiction resolution : Use orthogonal analytical techniques (e.g., NMR, X-ray crystallography) to validate structural assignments when spectral data conflicts arise .

- Toxicity mitigation : Pre-screen derivatives with minor structural modifications (e.g., replacing methylamino with ethylamino groups) to reduce acute toxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.